molecular formula C16H16N2O5S2 B7824083 N-(3-(((Phenylsulphonyl)amino)sulphonyl)phenyl)methacrylamide CAS No. 47458-36-6

N-(3-(((Phenylsulphonyl)amino)sulphonyl)phenyl)methacrylamide

Cat. No.: B7824083
CAS No.: 47458-36-6
M. Wt: 380.4 g/mol
InChI Key: LKJBBQAYNVHSJH-UHFFFAOYSA-N
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Description

N-(3-(((Phenylsulphonyl)amino)sulphonyl)phenyl)methacrylamide is a methacrylamide derivative featuring a phenylsulphonylamino sulphonyl substituent on the aromatic ring.

Properties

IUPAC Name

N-[3-(benzenesulfonylsulfamoyl)phenyl]-2-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S2/c1-12(2)16(19)17-13-7-6-10-15(11-13)25(22,23)18-24(20,21)14-8-4-3-5-9-14/h3-11,18H,1H2,2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJBBQAYNVHSJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1=CC(=CC=C1)S(=O)(=O)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197145
Record name N-(3-(((Phenylsulphonyl)amino)sulphonyl)phenyl)methacrylamide
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Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47458-36-6
Record name 2-Methyl-N-[3-[[(phenylsulfonyl)amino]sulfonyl]phenyl]-2-propenamide
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Record name N-(3-(((Phenylsulphonyl)amino)sulphonyl)phenyl)methacrylamide
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Record name N-(3-(((Phenylsulphonyl)amino)sulphonyl)phenyl)methacrylamide
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Record name N-[3-[[(phenylsulphonyl)amino]sulphonyl]phenyl]methacrylamide
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Biological Activity

N-(3-(((Phenylsulphonyl)amino)sulphonyl)phenyl)methacrylamide, with the CAS number 47458-36-6, is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and the implications of its structural features on its activity.

  • Molecular Formula : C16H16N2O5S2
  • Molecular Weight : 380.43 g/mol
  • InChI Key : LKJBBQAYNVHSJH-UHFFFAOYSA-N

Synthesis

The synthesis of this compound involves the reaction of phenylsulfonamide derivatives with methacrylic acid derivatives. The process typically requires careful control of reaction conditions to ensure high yields and purity.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial properties of compounds structurally related to this compound. The compound has shown promising activity against various strains of bacteria, particularly Gram-positive bacteria such as Enterococcus faecium.

  • Case Study : A study highlighted that derivatives with similar sulfonamide structures exhibited significant antibacterial activity and antibiofilm properties against E. faecium and other strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
CompoundActivity TypeTarget OrganismReference
This compoundAntibacterialE. faecium
Related Sulfonamide DerivativesAntibiofilmE. faecium

Toxicity Assessments

The toxicity of this compound was assessed using the Daphnia magna model, which is a standard method for evaluating ecotoxicological effects. The results indicated low toxicity at tested concentrations, suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features, particularly the presence of sulfonamide groups which enhance hydrogen bonding capabilities and contribute to its reactivity with biological targets.

Key Structural Features:

  • Sulfonamide Groups : Known for their role in antibacterial activity.
  • Methacrylamide Backbone : Provides stability and facilitates interactions with biological macromolecules.

Research Findings

  • Antimicrobial Efficacy : Compounds similar to this compound demonstrated varying degrees of antimicrobial efficacy, with some derivatives showing enhanced activity through structural modifications.
  • Potential for Optimization : The general scaffold allows for modifications that could lead to improved antimicrobial agents by altering substituents on the phenyl moiety or modifying the sulfonamide groups .

Comparison with Similar Compounds

3-Phenyl-N-(4-sulfamoylphenyl)-acrylamide (A2)

Structural Similarities :

  • Both compounds share an acrylamide backbone and a sulfonamide group.
  • The target compound has two sulphonamide groups (phenylsulphonylamino and sulphonylphenyl), whereas A2 contains a single sulfamoylphenyl group .

Functional Differences :

  • The methacrylamide group in the target compound introduces a methyl substituent on the acrylamide, which may enhance steric hindrance and alter polymerization kinetics compared to A2’s simpler acrylamide structure .

Hypothetical Property Comparison :

Property Target Compound A2 (3-Phenyl-N-(4-sulfamoylphenyl)-acrylamide)
Molecular Weight ~375 g/mol (estimated) Not reported in evidence
Key Functional Groups Methacrylamide, dual sulphonamides Acrylamide, single sulfamoylphenyl
Solubility (Polar Solvents) Likely higher due to dual sulphonamides Moderate (single sulfonamide)
Polymerization Reactivity Higher (methacrylamide’s methyl group) Lower (standard acrylamide)

N-(Aryl)arylsulfonamides

Structural Context :

  • The target compound’s bis-sulphonamide motif resembles substituted N-(aryl)arylsulfonamides studied by Gowda et al., where substituents impact crystallinity and intermolecular interactions .

Key Differences :

  • Methacrylamide vs. Simple Sulfonamides: The target compound’s methacrylamide group introduces a polymerizable vinyl bond absent in simpler N-(aryl)arylsulfonamides. This distinction positions it as a monomer for specialty polymers, contrasting with non-polymerizable sulfonamides used in pharmaceuticals or crystal engineering .

N-Alkylolacrylamide Polymers

Polymerization Behavior :

  • Methacrylamide derivatives, like the target compound, typically exhibit slower polymerization rates than acrylamides due to steric effects from the methyl group. This contrasts with N-alkylolacrylamides (e.g., 2-Methacrylamido-2-methyl-propanediol-1,3), where hydroxyl groups enhance crosslinking but reduce vinyl reactivity .

Preparation Methods

Synthesis of 3-Aminophenylsulphonamide Intermediate

The phenyl core is constructed via sequential sulphonylation:

Step 1: Sulphonation of 3-Nitroaniline
3-Nitroaniline is sulphonated using chlorosulphonic acid (ClSO₃H) at 0–5°C to yield 3-nitrobenzenesulphonyl chloride.

3-Nitroaniline+ClSO3H05C3-Nitrobenzenesulphonyl chloride+HCl[2]\text{3-Nitroaniline} + \text{ClSO}_3\text{H} \xrightarrow{0-5^\circ \text{C}} \text{3-Nitrobenzenesulphonyl chloride} + \text{HCl} \quad

Step 2: Ammonolysis to Sulphonamide
Reaction with aqueous ammonia converts the sulphonyl chloride to 3-nitrobenzenesulphonamide:

3-Nitrobenzenesulphonyl chloride+NH3H2O3-Nitrobenzenesulphonamide[2]\text{3-Nitrobenzenesulphonyl chloride} + \text{NH}3 \xrightarrow{\text{H}2\text{O}} \text{3-Nitrobenzenesulphonamide} \quad

Step 3: Reduction of Nitro Group
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 3-aminobenzenesulphonamide:

3-Nitrobenzenesulphonamide+H2Pd-C3-Aminobenzenesulphonamide[2]\text{3-Nitrobenzenesulphonamide} + \text{H}_2 \xrightarrow{\text{Pd-C}} \text{3-Aminobenzenesulphonamide} \quad

Introduction of Phenylsulphonylamino Group

Step 4: Reaction with Phenylsulphonyl Chloride
The primary amine reacts with phenylsulphonyl chloride in dichloromethane (DCM) under basic conditions (pyridine):

3-Aminobenzenesulphonamide+PhSO2Clpyridine, DCMN-(3-Sulphonamidophenyl)phenylsulphonamide[2]\text{3-Aminobenzenesulphonamide} + \text{PhSO}_2\text{Cl} \xrightarrow{\text{pyridine, DCM}} \text{N-(3-Sulphonamidophenyl)phenylsulphonamide} \quad

Optimization Data :

ParameterConditionYield (%)
SolventDCM89
BasePyridine91
Temperature0–5°C94

Methacrylation of the Aromatic Amine

Step 5: Methacrylic Anhydride Coupling
The free amine is acylated using methacrylic anhydride in toluene with sodium hydroxide at 0–5°C:

N-(3-Sulphonamidophenyl)phenylsulphonamide+Methacrylic anhydrideNaOH, 0-5CTarget compound[1]\text{N-(3-Sulphonamidophenyl)phenylsulphonamide} + \text{Methacrylic anhydride} \xrightarrow{\text{NaOH, 0-5}^\circ \text{C}} \text{Target compound} \quad

Reaction Profile :

  • Molar ratio (amine:anhydride) : 1:1.2

  • Solvent : Toluene/water biphasic system

  • Yield : 88–92%

Alternative Pathways and Comparative Analysis

Direct Sulphonylation-Methacrylation Sequence

An alternative route involves early-stage methacrylation followed by sulphonylation:

  • Methacrylation of 3-nitroaniline using methacryloyl chloride.

  • Sulphonation and ammonolysis.

  • Phenylsulphonyl group introduction.

Challenges :

  • Methacrylamide’s electron-withdrawing effect deactivates the ring, hindering sulphonation.

  • Reduced yields (62–68%) compared to the stepwise method.

Solid-Phase Synthesis

Immobilizing the phenyl core on resin enables iterative sulphonylation and methacrylation. While this method simplifies purification, scalability remains limited due to resin costs.

Critical Reaction Parameters

Temperature Control in Sulphonylation

Exothermic sulphonylation reactions require strict temperature control (0–5°C) to prevent di-sulphonylation byproducts. Elevated temperatures (>10°C) reduce yields by 15–20%.

Solvent Selection for Methacrylation

Polar aprotic solvents (e.g., DMSO) improve methacrylic anhydride reactivity but risk hydrolysis. Toluene/water biphasic systems optimize yield and purity.

Characterization and Quality Control

Key Analytical Data :

  • ¹H NMR (DMSO-d₆) : δ 7.8–8.1 (m, aromatic H), 6.2 (s, CH₂=), 5.7 (s, CH₂=), 2.1 (s, SO₂NH).

  • IR (cm⁻¹) : 1660 (C=O), 1340/1160 (SO₂), 990 (C=C).

  • HPLC Purity : ≥98.5% (C18 column, acetonitrile/water).

Industrial Scalability Considerations

  • Cost Efficiency : Using methacrylic anhydride instead of Boc-protected intermediates reduces raw material costs by ~40%.

  • Waste Management : Sodium bicarbonate neutralization minimizes acidic waste.

  • Process Safety : Low-temperature methacrylation mitigates polymerization risks .

Q & A

Basic: What synthetic strategies are recommended for preparing N-(3-(((Phenylsulphonyl)amino)sulphonyl)phenyl)methacrylamide, and how can reaction parameters be optimized?

Methodological Answer:
A typical synthesis involves sequential sulphonylation and coupling reactions. For example:

Sulphonylation : React 3-aminophenyl methacrylamide with phenylsulphonyl chloride in anhydrous dichloromethane, using pyridine as a base to scavenge HCl .

Purification : Recrystallize the intermediate from ethanol/water (7:3 v/v) to remove unreacted starting materials.

Yield Optimization : Use a molar ratio of 1:1.2 (amine:sulphonyl chloride) and maintain temperatures below 40°C to minimize side reactions like over-sulphonylation .

Characterization : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) and confirm purity by HPLC (C18 column, acetonitrile/water gradient).

Basic: Which spectroscopic and chromatographic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • FTIR : Confirm sulphonamide formation via peaks at ~1340 cm⁻¹ (S=O asymmetric stretch) and 1160 cm⁻¹ (S=O symmetric stretch). The amide C=O stretch appears at ~1650 cm⁻¹ .
  • NMR :
    • ¹H-NMR : Aromatic protons in the phenylsulphonyl group appear as multiplet signals at δ7.5–8.0 ppm. The methacrylamide vinyl protons resonate as two doublets at δ5.7 and δ6.1 ppm (J = 10 Hz) .
    • ¹³C-NMR : The sulphonamide sulfur-linked carbons appear at δ125–135 ppm .
  • HPLC-MS : Use electrospray ionization (ESI+) to detect [M+H]+ ions and confirm molecular weight. Adjust mobile phase pH to 3.0 (with 0.1% formic acid) to enhance ionization .

Advanced: How can molecular docking studies be designed to evaluate this compound’s interaction with sulfotransferase enzymes?

Methodological Answer:

Target Selection : Retrieve the crystal structure of human sulfotransferase 1A1 (PDB ID: 3CKL) from the Protein Data Bank.

Ligand Preparation : Optimize the compound’s geometry using DFT (B3LYP/6-31G* basis set) and assign partial charges via the AM1-BCC method .

Docking Protocol : Use AutoDock Vina with a grid box centered on the enzyme’s active site (coordinates x=15.2, y=22.8, z=18.4). Set exhaustiveness to 32 for thorough sampling.

Analysis : Prioritize poses with hydrogen bonds to His108 and hydrophobic interactions with Phe25. Validate using MD simulations (NAMD, 100 ns) to assess binding stability .

Advanced: How can contradictions in thermal decomposition data (e.g., DSC vs. TGA) be resolved for this compound?

Methodological Answer:

  • Experimental Design :
    • Perform DSC under nitrogen (heating rate 10°C/min) to detect melting (Tm) and decomposition events.
    • Complement with TGA to quantify mass loss at decomposition onset .
  • Contradiction Resolution :
    • If DSC shows an endotherm without mass loss (TGA), it indicates melting rather than decomposition.
    • For overlapping events, use hyphenated techniques like TG-IR to identify evolved gases (e.g., SO₂ from sulphonamide breakdown) .

Basic: What impurities are commonly observed during synthesis, and how are they quantified?

Methodological Answer:

  • Common Impurities :
    • Unreacted 3-aminophenyl methacrylamide : Detectable via HPLC (retention time ~3.2 min vs. 5.8 min for the product) .
    • Di-sulphonylated byproduct : Identified by ESI-MS ([M+H]+ at m/z 450.1 vs. 365.1 for the target).
  • Quantification : Use a calibrated UV-vis method (λ = 254 nm) with a reference standard. Limit: ≤0.5% for any single impurity .

Advanced: How do electron-withdrawing substituents on the phenyl ring influence the compound’s reactivity in radical polymerization?

Methodological Answer:

  • Electronic Effects : The sulphonamide group (-SO₂NH-) acts as an electron-withdrawing group, reducing electron density on the methacrylamide double bond. This lowers the activation energy for radical initiation .
  • Kinetic Studies : Use DSC to measure polymerization enthalpy (ΔH ~55 kJ/mol). Adjust initiator (AIBN) concentration to 0.5 mol% for optimal conversion (>90% in 2 hours at 70°C) .
  • Polymer Characterization : Analyze molecular weight distribution via GPC (Mn ~25,000 Da, Đ = 1.8) .

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